molecular formula C9H17NO2 B2653783 3-Methoxy-1-(piperidin-1-yl)propan-1-one CAS No. 5830-21-7

3-Methoxy-1-(piperidin-1-yl)propan-1-one

Cat. No.: B2653783
CAS No.: 5830-21-7
M. Wt: 171.24
InChI Key: CJLLUXGLPVVKMT-UHFFFAOYSA-N
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Description

3-Methoxy-1-(piperidin-1-yl)propan-1-one is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a methoxy group attached to a propanone backbone, with a piperidine ring at the terminal position

Scientific Research Applications

3-Methoxy-1-(piperidin-1-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-1-(piperidin-1-yl)propan-1-one typically involves the reaction of 3-methoxypropan-1-ol with piperidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. Common catalysts used in this reaction include acids or bases that facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems ensures consistent quality and reduces the risk of contamination. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1-(piperidin-1-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 3-Methoxy-1-(piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-1-(piperidin-1-yl)propan-2-one: Similar structure but with a different position of the methoxy group.

    1-(Piperidin-1-yl)propan-1-one: Lacks the methoxy group, leading to different chemical properties.

    3-(Piperidin-1-yl)propan-1-ol: Contains a hydroxyl group instead of a methoxy group.

Uniqueness

3-Methoxy-1-(piperidin-1-yl)propan-1-one is unique due to the presence of both the methoxy group and the piperidine ring, which confer specific chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-methoxy-1-piperidin-1-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-12-8-5-9(11)10-6-3-2-4-7-10/h2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLLUXGLPVVKMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)N1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5830-21-7
Record name 3-methoxy-1-(piperidin-1-yl)propan-1-one
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